Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. The unique structure of this compound allows it to inhibit bacterial cell wall synthesis, making it an effective antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves a multi-step process. One efficient and practical seven-step procedure is described for the synthesis of (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate with an overall yield of 49% .
Industrial Production Methods
The industrial production of this compound typically involves the large-scale synthesis of the intermediate compounds followed by their conversion to the final product. The process includes the use of commercially available 7-aminocephalosporanic acid (7-ACA) and other reagents such as 5-mercapto-1-methyl-1H-tetrazole, phenylacetyl chloride, and diphenyldiazomethane .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other cephalosporin antibiotics.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Used in the development of new antibiotics to combat resistant bacterial strains.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefbuperazone: Another cephalosporin antibiotic with a similar structure and mechanism of action.
Cefmetazole: A cephalosporin antibiotic known for its activity against resistant Gram-negative bacteria.
Properties
Molecular Formula |
C21H20Cl2N2O3S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H |
InChI Key |
HDYOATPRFNMLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl |
Origin of Product |
United States |
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